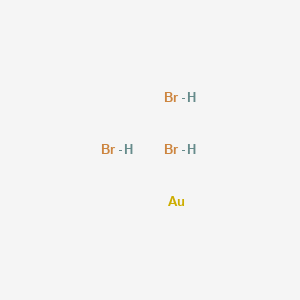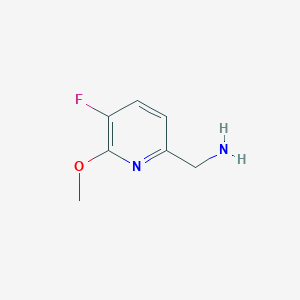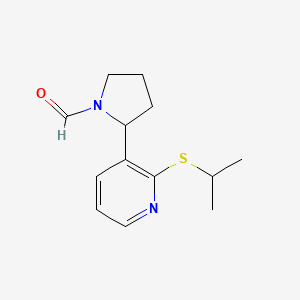
Gold;trihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It primarily exists as a dimer with the molecular formula Au2Br6, where two gold atoms are bridged by two bromine atoms . This compound is notable for its use in various chemical reactions and applications, particularly in the field of catalysis.
Métodos De Preparación
Gold(III) bromide can be synthesized through several methods:
- The most common method involves heating gold and excess liquid bromine at 140°C:
Direct Reaction: 2Au+3Br2→Au2Br6
Another method involves the reaction of gold(III) chloride with hydrobromic acid:Halide-Exchange Reaction: Au2Cl6+6HBr→6HCl+Au2Br6
These methods are utilized both in laboratory settings and industrial production .
Análisis De Reacciones Químicas
Gold(III) bromide undergoes various types of chemical reactions:
Oxidation and Reduction: As a Lewis acid, gold(III) bromide can accept electrons, making it reactive in oxidation-reduction processes.
Substitution Reactions: It can participate in nucleophilic substitution reactions, such as the reaction with propargylic alcohols, where it acts as an alcohol-activating agent.
Catalytic Reactions: Gold(III) bromide is used as a catalyst in the formation of six-membered cyclic compounds from enynal units and carbonyl compounds.
Aplicaciones Científicas De Investigación
Gold(III) bromide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which gold(III) bromide exerts its effects involves several pathways:
Interaction with Enzymes: Gold(III) complexes interact with cysteine or selenocysteine-containing enzymes such as thioredoxin reductase, phosphatases, and cathepsin.
Induction of Cell Death: These complexes can induce cell death through the generation of reactive oxygen species and the activation of the ubiquitin-proteasome system.
Comparación Con Compuestos Similares
Gold(III) bromide can be compared with other gold(III) trihalides such as gold(III) chloride and gold(III) fluoride:
Gold(III) Chloride (AuCl3): Similar to gold(III) bromide, it forms dimeric structures but exhibits different coordination around the central gold atom due to the Jahn-Teller effect.
Gold(III) Fluoride (AuF3): This compound also forms dimeric structures but has stronger π-back bonding with fluorine ligands compared to bromine.
Gold(III) bromide is unique in its coordination and reactivity, making it a valuable compound in various chemical and industrial applications.
Propiedades
Fórmula molecular |
AuBr3H3 |
|---|---|
Peso molecular |
439.70 g/mol |
Nombre IUPAC |
gold;trihydrobromide |
InChI |
InChI=1S/Au.3BrH/h;3*1H |
Clave InChI |
KJCSJLXVPHOFJC-UHFFFAOYSA-N |
SMILES canónico |
Br.Br.Br.[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B11822022.png)
![benzyl 2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate](/img/structure/B11822025.png)

![N'-[(2,5-dibromobenzene)sulfonyl]ethanimidamide](/img/structure/B11822034.png)

![Tert-butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate, endo](/img/structure/B11822042.png)

![{2-[3-(Trifluoromethyl)phenyl]ethenyl}boronic acid](/img/structure/B11822051.png)


![N-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B11822076.png)
